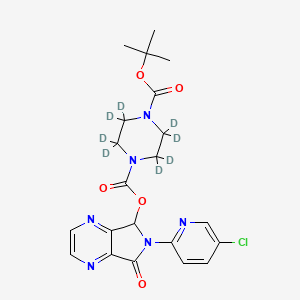

N-Boc-N-desmethyl Zopiclone-d8

Description

Significance of Deuterated Compounds in Pharmaceutical Research

Deuterated compounds, which contain the stable, non-radioactive hydrogen isotope deuterium (B1214612), are invaluable in pharmaceutical research. The substitution of hydrogen with deuterium, a process known as deuteration, results in a heavier molecule with a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. clearsynth.comnih.gov This subtle atomic change can significantly alter a molecule's properties, influencing its metabolic fate and stability without changing its fundamental shape or size. These unique characteristics make deuterated compounds essential tools for a variety of research applications, from improving drug efficacy and safety to facilitating detailed metabolic studies. nih.govnih.gov

Role of Stable Isotope Labeling in Quantitative Analysis

Stable isotope labeling is a foundational technique in modern quantitative analysis, particularly when coupled with mass spectrometry (MS). royalsocietypublishing.orgnih.gov In this approach, a "heavy" isotopically labeled compound, such as a deuterated analog, is used as an internal standard. silantes.com Because the labeled compound is chemically identical to the "light" (unlabeled) analyte of interest, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference, the two compounds can be distinguished by the detector. This allows for highly accurate and precise quantification of the analyte, as any variations in sample preparation or instrument response affect both the analyte and the internal standard equally. royalsocietypublishing.org This method has become a popular and robust tool for large-scale analysis of protein expression and other biomolecules. royalsocietypublishing.orgsilantes.com

Applications in Methodological Development for Metabolic Tracing

Deuterium-labeled compounds are powerful tracers for elucidating metabolic pathways. isowater.com By introducing a deuterated drug or metabolite into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. acs.org The deuterium atoms act as a "tag" that can be detected by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org This allows for the identification of metabolites and provides a detailed picture of the metabolic fate of a drug. acs.org Deuterium metabolic imaging (DMI) is an emerging technique that visualizes various metabolic pathways in vivo without radiation exposure, offering significant potential for understanding disease states and guiding treatment. nih.gov

Protecting Group Strategies in Complex Chemical Synthesis

The synthesis of complex organic molecules often requires the use of protecting groups to temporarily mask reactive functional groups. organic-chemistry.org This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. bham.ac.uk An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functional groups. organic-chemistry.org

The Tert-Butoxycarbonyl (Boc) Group in Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgnumberanalytics.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjkchemical.com This reaction converts the nucleophilic amine into a less reactive carbamate (B1207046), effectively protecting it from participating in subsequent reactions. chemistrysteps.com The Boc group is valued for its stability under basic and many nucleophilic conditions, as well as during catalytic hydrogenation. total-synthesis.com A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal. wikipedia.orgchemistrysteps.com Strong acids like trifluoroacetic acid (TFA) are commonly used to deprotect the amine, regenerating the original functional group. jkchemical.com

Orthogonal Protection Strategies in Multi-Step Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is often employed. fiveable.me This approach utilizes several different protecting groups, each of which can be removed under a unique set of conditions without affecting the others. bham.ac.uknumberanalytics.com For example, a molecule might contain both a Boc-protected amine (acid-labile) and a Fmoc-protected amine (base-labile). organic-chemistry.orgtotal-synthesis.com This allows the chemist to selectively deprotect one amine for further reaction while the other remains protected. The ability to control the sequence of deprotection steps is crucial for the efficient and successful synthesis of intricate molecules like peptides and natural products. fiveable.menumberanalytics.com

Contextualization of N-Boc-N-desmethyl Zopiclone-d8 within Zopiclone (B121070) Chemistry

Zopiclone is a nonbenzodiazepine hypnotic agent used for the treatment of insomnia. wikipedia.orgwho.int It is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1. wikipedia.orghres.ca Two of its major metabolites are an N-oxide derivative and an N-desmethyl derivative (N-desmethylzopiclone). wikipedia.orgsmw.ch The N-desmethyl metabolite is considered pharmacologically inactive or weakly active. hres.casmw.chdrugbank.com

This compound is a specialized chemical entity designed for research purposes. It combines the features of deuterium labeling and protecting group chemistry. The "d8" designation indicates that eight hydrogen atoms in the N-desmethyl Zopiclone molecule have been replaced with deuterium. musechem.com This makes it an ideal internal standard for quantitative analysis of N-desmethyl Zopiclone in biological samples using mass spectrometry. musechem.com

Furthermore, the amine group of the N-desmethyl metabolite is protected by a Boc group. This is a synthetic intermediate step. The Boc group prevents the amine from reacting during other chemical modifications and can be removed in a subsequent step to yield N-desmethyl Zopiclone-d8. The creation of this compound is a clear example of the application of advanced synthetic and analytical principles in pharmaceutical research, enabling precise and reliable studies of Zopiclone's metabolism.

Zopiclone Metabolites and Related Compounds

Zopiclone is a nonbenzodiazepine hypnotic agent from the cyclopyrrolone class used for the treatment of insomnia. wikipedia.orgdoi.org Following administration, it is extensively metabolized in the liver, primarily through oxidation, demethylation, and oxidative decarboxylation. wikipedia.orgwho.int This biotransformation results in the formation of several metabolites, with two being of principal significance. wikipedia.orgnih.gov

One of the main metabolites is Zopiclone N-oxide . wikipedia.orgkarger.com This metabolite is formed through the oxidation of the zopiclone molecule and is considered to be weakly active or less active than the parent drug. drugbank.commedchemexpress.com It is also a known major impurity of Eszopiclone (the (S)-enantiomer of zopiclone), referred to as Eszopiclone Impurity A. cerilliant.comsigmaaldrich.com

The other major metabolite is N-desmethylzopiclone , also known as norzopiclone. wikipedia.orgnih.gov It is formed via the N-demethylation of zopiclone and is generally considered to be an inactive metabolite. wikipedia.orgwho.intcerilliant.com In urine, the N-desmethyl and N-oxide metabolites account for a significant portion (around 30%) of the initial zopiclone dose. wikipedia.orgnih.gov

The compound at the center of this discussion, This compound , is a synthetic derivative of the N-desmethylzopiclone metabolite. musechem.com It is specifically designed for research purposes. This compound features two key modifications: the addition of a "Boc" (tert-butoxycarbonyl) protecting group and the substitution of eight hydrogen atoms with deuterium (d8). musechem.com The Boc group is a common tool in organic synthesis, while the deuterium labeling makes it an invaluable tool for analytical studies. musechem.com

Table 1: Key Zopiclone-Related Compounds

| Compound Name | Role/Significance | Activity |

|---|---|---|

| Zopiclone | Parent Drug | Active hypnotic agent wikipedia.org |

| Zopiclone N-oxide | Primary Metabolite, Pharmaceutical Impurity cerilliant.com | Weakly active/Less active than parent drug drugbank.commedchemexpress.com |

| N-desmethylzopiclone | Primary Metabolite cerilliant.com | Inactive who.intcerilliant.com |

| This compound | Synthetic Intermediate/Reference Standard musechem.com | Used for research, not therapeutically active musechem.com |

Importance of Deuterated Metabolite Derivatives in Research

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research and analytical chemistry. clearsynth.comwikipedia.org The substitution of hydrogen with deuterium results in a molecule that is chemically similar in size and shape but has a greater mass. wikipedia.org This subtle change has profound implications for its use in scientific analysis, particularly in mass spectrometry (MS). clearsynth.comtexilajournal.com

Internal Standards for Quantitative Analysis: The most common application of deuterated compounds is as internal standards (IS) for quantitative analysis using mass spectrometry. clearsynth.comaptochem.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation, extraction, and chromatographic separation. aptochem.comscioninstruments.com Because deuterated standards co-elute with the non-deuterated analyte but are distinguishable by their higher mass-to-charge ratio (m/z) in the mass spectrometer, they provide a highly accurate reference point. texilajournal.comscioninstruments.com This allows researchers to correct for variations in sample processing and instrument response, significantly improving the precision and accuracy of quantitative measurements. clearsynth.comtexilajournal.com

Pharmacokinetic and Metabolism Studies: Deuteration is also a critical tool in studying the pharmacokinetics (what the body does to a drug) of pharmaceuticals. nih.govresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. ijeat.orgresearchgate.net This "kinetic isotope effect" can lead to a slower rate of metabolism for deuterated drugs at the site of deuteration, potentially resulting in a longer half-life. wikipedia.orgijeat.org By using deuterated derivatives like this compound, researchers can precisely track the metabolic fate of a drug or its metabolites. musechem.com The deuterium label acts as a clear signature in mass spectrometry, enabling the differentiation of the administered compound from endogenous materials and facilitating detailed pathway analysis. musechem.com This contributes to the development of safer and more effective drugs. musechem.comnih.gov

Table 2: Research Applications of Deuterated Compounds

| Application | Principle | Benefit in Research |

|---|---|---|

| Internal Standards in Mass Spectrometry | Co-elutes with analyte but has a distinct mass, correcting for analytical variability. texilajournal.comscioninstruments.com | Improves accuracy and precision of quantitative drug/metabolite measurement. clearsynth.com |

| Pharmacokinetic (PK) Studies | The stronger C-D bond can alter metabolism rates (kinetic isotope effect). wikipedia.orgijeat.org | Allows for precise tracking of drug absorption, distribution, metabolism, and excretion. musechem.comnih.gov |

| Metabolic Pathway Elucidation | Deuterium label serves as a tracer to identify and follow metabolites. musechem.com | Helps understand biotransformation and can lead to the design of drugs with improved metabolic profiles. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3/i8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXISODDJDGVCJ-JNJBWJDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Derivatization Methodologies for N Boc N Desmethyl Zopiclone D8

Strategic Application of Boc Protection in N-desmethyl Zopiclone (B121070) Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.orgjk-sci.com In the context of synthesizing N-desmethyl Zopiclone derivatives, the strategic application of Boc protection is paramount.

Methods for N-Boc Group Introduction

The introduction of the N-Boc group onto the secondary amine of N-desmethyl Zopiclone is typically achieved through nucleophilic acyl substitution. jk-sci.com A common and effective method involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comsigmaaldrich.com

Several approaches can be employed for this transformation:

Standard Base-Catalyzed Reaction: This involves using a base like triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate, facilitated by the base, results in the formation of the N-Boc protected amine. chemistrysteps.com

Solvent-Free Conditions: For a more environmentally friendly approach, the N-Boc protection can sometimes be carried out without a solvent. jk-sci.com

Tandem Reductive Amination/N-Boc Protection: A one-pot procedure combining direct reductive amination with N-Boc protection has been reported for the synthesis of N-Boc protected secondary amines, offering efficiency and high yields. nih.gov

The choice of method depends on the specific substrate and the desired reaction conditions. The following table summarizes common reagents and conditions for N-Boc protection.

| Reagent | Base | Solvent | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Standard and widely used method. jk-sci.com |

| Di-tert-butyl dicarbonate (Boc₂O) | None | Solvent-free | Environmentally benign approach. jk-sci.com |

| (Boc)₂O / Sodium triacetoxyborohydride | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | One-pot tandem reaction for efficiency. nih.gov |

Selective N-Boc Deprotection Techniques

The removal of the Boc group is a critical step in multi-step syntheses. The acid-lability of the tert-butyl carbamate (B1207046) allows for its selective cleavage under conditions that often leave other functional groups intact. organic-chemistry.org

Common deprotection methods include:

Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are frequently used to cleave the Boc group. jk-sci.comwiley.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. chemistrysteps.com Other acidic reagents include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and various Lewis acids like zinc bromide (ZnBr₂) and tin(IV) chloride (SnCl₄). wiley.comwiley.com

Thermal Deprotection: In some cases, the N-Boc group can be removed by heating, a process known as thermolysis. acs.org This can be particularly useful in continuous flow synthesis. acs.org

Iodine-Mediated Deprotection: An alternative and mild method involves the use of iodine as a catalyst, which can be performed under solvent-free conditions or in a solvent. wiley.comwiley.com

Oxalyl Chloride in Methanol (B129727): A mild and selective method for N-Boc deprotection uses oxalyl chloride in methanol at room temperature. rsc.orgnih.gov

The selection of the deprotection method is crucial to ensure the integrity of the rest of the molecule, especially in complex structures like Zopiclone derivatives.

| Reagent/Condition | Key Features |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Common and effective for acid-labile Boc groups. jk-sci.comwiley.com |

| Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) | Strong protic acids for deprotection. wiley.comwiley.com |

| Lewis Acids (e.g., ZnBr₂, SnCl₄) | Milder acidic conditions can offer selectivity. wiley.comhighfine.com |

| Heat (Thermolysis) | Can be used for selective deprotection in continuous flow systems. acs.org |

| Iodine | Mild, neutral conditions, can be solvent-free. wiley.comwiley.com |

| Oxalyl chloride in Methanol | Mild, room temperature deprotection. rsc.orgnih.gov |

Deuteration Approaches for Stable Isotope Labeling

Stable isotope labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique used in analytical chemistry. iris-biotech.de Deuterated compounds serve as ideal internal standards in mass spectrometry-based quantification assays due to their similar chemical properties to the analyte but distinct mass. scispace.comscispace.com

Incorporation of Deuterium Atoms (d8) in Zopiclone Scaffold

The synthesis of N-Boc-N-desmethyl Zopiclone-d8 involves the specific incorporation of eight deuterium atoms. musechem.com This labeling is typically on the piperazine (B1678402) ring of the N-desmethyl Zopiclone moiety. veeprho.comlgcstandards.comoup.com The resulting isotopically labeled compound, with a higher mass, can be easily distinguished from the unlabeled analyte in a mass spectrometer, allowing for accurate quantification. bertin-bioreagent.comdoi.org

Synthetic Routes to Deuterated Zopiclone Derivatives

The synthesis of deuterated Zopiclone derivatives generally involves introducing the deuterium atoms at a suitable stage of the synthesis. This can be achieved through various methods:

H-D Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O), often under catalytic conditions. tn-sanso.co.jpclockss.org For aromatic compounds, this can be achieved under high temperature and pressure. tn-sanso.co.jp

Reductive Deuteration: This approach uses a deuterium source, which can be generated ex situ, for the reduction of unsaturated precursors, such as enamides or acrylic acids, to introduce deuterium atoms. nih.gov

Using Deuterated Building Blocks: A common strategy is to employ a deuterated starting material in the synthesis. For instance, a deuterated piperazine derivative could be used to construct the Zopiclone scaffold, thereby incorporating the deuterium label.

The synthesis of Eszopiclone-D8, a deuterated analog of Zopiclone, utilizes a deuterated 4-methylpiperazine-d8 moiety. veeprho.com A similar strategy would be employed for this compound, starting with a deuterated N-desmethylpiperazine derivative.

Synthesis of this compound as a Targeted Reference Standard

Synthesis of a deuterated N-desmethylpiperazine derivative: This would be the key step for introducing the d8 label.

Protection of one of the piperazine nitrogens: If necessary, one of the nitrogens on the deuterated piperazine could be protected to control reactivity in subsequent steps.

Coupling with the Zopiclone scaffold: The deuterated piperazine derivative would then be coupled to the appropriate Zopiclone precursor. A known synthesis of Zopiclone involves the reaction of 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chloroformyl-4-methylpiperazine. google.com A similar strategy could be adapted for the N-desmethyl analog.

Boc Protection: The remaining free secondary amine of the N-desmethyl Zopiclone-d8 would then be protected with a Boc group using one of the methods described in section 2.1.1.

The final product, this compound, serves as a valuable internal standard for the quantification of N-desmethyl Zopiclone, a major metabolite of Zopiclone, in biological samples. who.intmedchemexpress.comnih.gov Its use in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for highly accurate and precise measurements in pharmacokinetic and metabolic studies. scispace.comdoi.org

Precursor Compounds and Intermediate Transformations in Zopiclone Pathways

The synthesis of this compound is predicated on the established synthetic pathways of Zopiclone. A logical synthetic approach involves the initial construction of the core heterocyclic structure, followed by demethylation, introduction of the deuterated moiety, and finally, protection with a tert-butoxycarbonyl (Boc) group.

A plausible synthetic pathway commences with the synthesis of the key intermediate, 6-(5-chloropyrid-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one . This intermediate is typically prepared by the condensation of 2-amino-5-chloropyridine (B124133) with pyrazine-2,3-dicarboxylic anhydride, followed by cyclization and selective reduction. patsnap.com

The subsequent crucial steps to arrive at the target compound are as follows:

N-Demethylation of Zopiclone: To obtain the N-desmethyl precursor, Zopiclone can be subjected to N-demethylation. A common and effective method for the N-demethylation of tertiary amines, including N-methylpiperazine moieties, is the use of 1-chloroethyl chloroformate . dtic.milfishersci.at This reaction proceeds through the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine, N-desmethylzopiclone. reddit.com

Synthesis of the Deuterated Piperazine Moiety: The "-d8" designation in this compound indicates the presence of eight deuterium atoms, logically located on the piperazine ring. The most direct method to achieve this is to utilize a fully deuterated piperazine, piperazine-d8 , as a building block. The synthesis of piperazine-d8 can be accomplished through various methods, including the reduction of appropriate precursors with deuterium-donating reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov

Coupling with the Zopiclone Core: A more direct route to the deuterated desmethyl compound involves the reaction of the activated Zopiclone core with piperazine-d8. This would involve reacting 6-(5-chloropyrid-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl chloroformate with piperazine-d8.

Boc Protection: The final step is the protection of the secondary amine of the N-desmethylzopiclone-d8 intermediate with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. chemicalbook.com This protecting group is widely used in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

Table 1: Optimization of the Esterification Step in Zopiclone Synthesis

This table presents optimized conditions for the reaction of 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride, a key step in Zopiclone synthesis that is analogous to the coupling with a piperazine derivative. patsnap.comgoogle.comacgpubs.orgresearchgate.net

| Parameter | Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) or Iso-Butyl Acetate (B1210297) | Good solubility of reactants, facilitating the reaction. | patsnap.com |

| Base | Triethylamine (Et₃N) or Pyridine (B92270) | Neutralizes the HCl byproduct, driving the reaction to completion. | patsnap.com |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Significantly accelerates the acylation reaction. | google.com |

| Temperature | Reflux | Increases reaction rate, though lower temperatures can be used. | patsnap.com |

| Yield | 91-95% | Optimized conditions lead to high product yield. | patsnap.com |

| Purity | >98% (HPLC) | High purity is achievable with optimized workup and crystallization. | patsnap.com |

Table 2: Optimization of N-Demethylation and N-Boc Protection

This table outlines optimized conditions for the N-demethylation of a tertiary amine and the subsequent N-Boc protection of the resulting secondary amine, which are critical transformations for the synthesis of the target compound. dtic.milfishersci.atchemicalbook.com

| Reaction Step | Reagent | Solvent | Base | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|---|

| N-Demethylation | 1-Chloroethyl chloroformate | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Proton sponge (for trapping HCl) | 0 °C to reflux | Generally provides good yields for N-demethylation of N-methylpiperazines. | dtic.milfishersci.at |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Room Temperature | High yields and clean reaction. DMAP can be used as a catalyst. | chemicalbook.com |

The synthesis of the deuterated analog requires specific attention to the introduction of deuterium atoms. The use of piperazine-d8 as a starting material is a robust strategy to ensure high levels of deuterium incorporation. nih.govresearchgate.net The subsequent coupling and protection steps would then follow optimized procedures for the non-deuterated analogs, with careful monitoring of reaction progress and product purity by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful incorporation of the deuterated Boc-piperazine moiety.

Research Applications in Metabolic and Degradation Pathway Investigations Methodological Focus

Utilizing N-Boc-N-desmethyl Zopiclone-d8 for Investigating Zopiclone (B121070) Biotransformation Pathways

Zopiclone undergoes extensive metabolism in the liver, primarily through three major pathways: N-demethylation, N-oxidation, and oxidative decarboxylation. diva-portal.orgwho.intnih.gov The two principal metabolites formed are N-desmethylzopiclone (NDZOP), an inactive metabolite, and zopiclone N-oxide (ZOPNO), which retains weak pharmacological activity. medsafe.govt.nzmedsafe.govt.nzhres.ca Understanding the formation of these metabolites is fundamental to characterizing the drug's pharmacokinetic profile.

The use of deuterated internal standards like this compound is central to modern analytical methods for studying drug metabolism. The preferred technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for quantifying multiple substances simultaneously. oup.comnih.gov

In a typical LC-MS/MS method, a biological sample (such as plasma or urine) is prepared and spiked with a known concentration of the deuterated internal standard. nih.gov During analysis, the internal standard co-elutes with the unlabeled analytes (zopiclone, NDZOP, and ZOPNO) but is distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z). nih.gov This co-elution ensures that any variations or losses during sample preparation and injection are mirrored by both the analyte and the internal standard. nih.gov By comparing the peak area ratio of the analyte to the internal standard, a highly accurate and precise quantification of the metabolites is achieved. nih.govresearchgate.net This approach effectively corrects for matrix effects, where other components in the biological sample might interfere with the ionization process. researchgate.net

The precision afforded by using a deuterated internal standard is indispensable for generating reliable kinetic data. By analyzing samples collected at multiple time points after drug administration, researchers can plot concentration-time curves for the parent drug and its metabolites. nih.gov The stability and distinct mass of this compound ensure that quantification at each time point is consistent and accurate, allowing for the reliable calculation of key pharmacokinetic parameters.

Table 1: Example of Pharmacokinetic Parameters for Zopiclone and its Metabolites This table presents illustrative data based on findings from multiple sources.

| Compound | Elimination Half-Life (t½) | Key Metabolic Pathway |

| Zopiclone | 3.5 - 6.5 hours who.intnih.gov | N/A |

| N-desmethylzopiclone (NDZOP) | ~7.4 hours hres.ca | Demethylation diva-portal.orgwho.int |

| Zopiclone N-oxide (ZOPNO) | ~4.5 hours hres.ca | N-Oxidation diva-portal.orgwho.int |

Methodological Approaches for Studying Demethylation and N-Oxidation

Deuterated Analogs in Stability and Degradation Studies

Zopiclone is known to be unstable in biological samples, degrading over time, particularly under specific environmental conditions. diva-portal.orgnih.gov This instability can lead to an underestimation of the true drug concentration in forensic and clinical analyses if samples are not handled and stored properly. diva-portal.org The primary degradation product identified is 2-amino-5-chloropyridine (B124133) (ACP). nih.govspringermedizin.denih.gov

Studies have shown that not only zopiclone but also its major metabolites, NDZOP and ZOPNO, degrade to form 2-amino-5-chloropyridine. oup.comnih.govresearchgate.net This degradation is influenced by factors such as pH and temperature, with the reaction occurring more rapidly at elevated pH and/or temperatures. oup.comnih.gov In some cases, the degradation of zopiclone and NDZOP to ACP occurs in an equimolar fashion, meaning one molecule of the parent compound degrades to form one molecule of ACP. diva-portal.orgnih.gov

Methodologies designed to investigate this degradation pathway rely on the simultaneous quantification of zopiclone, its metabolites, and ACP. The inclusion of a deuterated internal standard in the LC-MS/MS analysis is critical for accurately tracking the decrease in the parent compounds and the corresponding increase in the degradation product. diva-portal.orgresearchgate.net This allows researchers to establish the relationship between the disappearance of zopiclone and its metabolites and the appearance of ACP, confirming the degradation pathway. diva-portal.org

To ensure the integrity of analytical results, the stability of zopiclone in biological matrices is rigorously tested. Methodologies for these stability studies involve storing spiked or authentic samples under a variety of controlled conditions and analyzing them at set intervals. nih.govpaclac.org A deuterated internal standard is essential for ensuring that the measurements at each time point are accurate, allowing for a reliable assessment of degradation over time.

Commonly tested conditions include:

Temperature: Samples are stored at room temperature (e.g., 20°C), refrigerated (e.g., 4-5°C), and frozen (e.g., -20°C). nih.govoup.com

Time: The concentration of the analyte is measured at regular intervals, which can range from hours to several months. nih.govpaclac.org

pH: The influence of pH is particularly important in urine samples, where values can vary significantly. oup.comnih.gov

Freeze-Thaw Cycles: Samples are subjected to repeated freezing and thawing to simulate conditions that may occur during sample handling and analysis. nih.govpaclac.orgijpsr.com

The results of these studies provide critical guidance for sample storage and handling in clinical and forensic toxicology. For instance, research has shown that zopiclone degrades significantly within days at room temperature but remains relatively stable for longer periods when frozen at -20°C. diva-portal.orgnih.gov

Table 2: Summary of Zopiclone Stability Under Different Storage Conditions This table synthesizes findings from various stability studies.

| Matrix | Storage Condition | Observation | Citation |

| Whole Blood | Room Temperature (~20°C) | Stable for only one day. | diva-portal.org |

| Whole Blood | Refrigerated (~4-5°C) | Stable for less than one month. | diva-portal.orgnih.gov |

| Whole Blood | Frozen (-20°C) | Stable for at least three months. | diva-portal.orgnih.gov |

| Urine | Elevated pH (>8.2) and/or Temperature | Rapid degradation of Zopiclone, NDZOP, and ZOPNO to ACP. | oup.comnih.gov |

| Urine | Acidic pH (<6.5) | No significant formation of ACP observed. | oup.comnih.gov |

| Processed Extract | Ambient (Autosampler) | Stable for at least 2 days in butyl acetate (B1210297) extract. | nih.gov |

Role in Pharmaceutical Reference Standards and Quality Control Research

Development and Certification of N-Boc-N-desmethyl Zopiclone-d8 as a Certified Reference Material

The development of this compound as a Certified Reference Material (CRM) is a meticulous process designed to ensure its suitability for quantitative applications. The synthesis of this compound involves the deuteration of N-desmethyl Zopiclone (B121070), followed by the introduction of a tert-butyloxycarbonyl (Boc) protecting group. evitachem.com This process enhances the compound's stability and utility in various analytical procedures. evitachem.com

The certification of this compound as a CRM involves a comprehensive characterization to establish its identity, purity, and concentration. This process is governed by stringent international standards to ensure the material is fit for its intended purpose. While specific certification data for this compound is proprietary to the manufacturers, the general process for a CRM involves:

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the chemical structure of the compound. For instance, ¹H NMR and ¹³C NMR would be used to verify the successful incorporation of the Boc group and the deuteration pattern.

Purity Assessment: The purity of the CRM is a critical parameter and is determined using a mass balance approach, which combines results from various analytical techniques. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) with UV or MS detection are used to identify and quantify any impurities. lgcstandards.com The water content is determined by Karl Fischer titration, and residual solvents are quantified by headspace gas chromatography (GC).

Assigned Value and Uncertainty: The certified concentration of the CRM solution is established with a stated uncertainty, which is crucial for its use in quantitative analysis. This value is often traceable to national or international standards.

Suppliers of pharmaceutical reference standards provide a detailed Certificate of Analysis (CoA) that includes all the characterization data and certifies the material for its intended use in research and quality control. synzeal.comsynzeal.com

Table 1: Key Characteristics of this compound

| Property | Value | Source |

| CAS Number | 1246820-47-2 | pharmaffiliates.com |

| Molecular Formula | C₂₁H₁₅D₈ClN₆O₅ | pharmaffiliates.com |

| Molecular Weight | 482.95 | pharmaffiliates.com |

| Synonyms | 1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate-d8 | musechem.com |

| Appearance | Typically a solid or crystalline powder | evitachem.com |

| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane (B109758); poorly soluble in water | evitachem.com |

| Stability | Stable under standard laboratory conditions, but sensitive to moisture and light | evitachem.com |

Application as an Analytical Standard for Impurity Profiling of Zopiclone Active Pharmaceutical Ingredients

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring that the levels of any impurities in an API are within acceptable limits as defined by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.comtusnovics.plusp.org this compound serves as an invaluable internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Zopiclone and its impurities. synzeal.commusechem.com

The use of a stable isotope-labeled internal standard like this compound is preferred because it has nearly identical chemical and physical properties to the analyte of interest (in this case, Zopiclone or its non-deuterated impurities). This similarity ensures that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction recovery and matrix effects in LC-MS analysis. researchgate.netresearchgate.net

In a typical impurity profiling study of a Zopiclone API, a known amount of this compound would be added to the sample. The sample would then be analyzed by a validated LC-MS/MS method. The response of each impurity is measured relative to the response of the internal standard, allowing for precise and accurate quantification.

A study on the identification and characterization of new impurities in Zopiclone tablets utilized LC-QTOF-MS, a high-resolution mass spectrometry technique, to elucidate the structures of unknown degradation products. dntb.gov.ua While this study did not explicitly mention the use of this compound, the principles of using a stable isotope-labeled standard are highly relevant for the quantitative aspect of such impurity profiling.

Table 2: Common Zopiclone Impurities Monitored in Pharmaceutical Quality Control

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |

| Zopiclone Impurity A (Zopiclone N-Oxide) | 43200-96-0 | C₁₇H₁₇ClN₆O₄ | 404.81 |

| Zopiclone Impurity B | 43200-81-3 | C₁₁H₇ClN₄O₂ | 262.65 |

| N-Desmethyl Zopiclone | 59878-63-6 | C₁₆H₁₅ClN₆O₃ | 374.79 |

Contribution to Method Validation and Inter-Laboratory Proficiency Testing

The validation of analytical methods is a regulatory requirement to ensure that a method is suitable for its intended purpose. This compound plays a crucial role in the validation of methods for Zopiclone analysis by serving as a reliable internal standard. marshall.edu Method validation encompasses several parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The use of a stable isotope-labeled internal standard helps in achieving robust and reproducible results for these validation parameters.

For instance, in the validation of an LC-MS/MS method for the determination of Zopiclone and its metabolites in biological samples, a deuterated analog is often used as the internal standard to ensure accuracy and precision. nih.gov Studies have demonstrated the validation of such methods in various matrices, highlighting the importance of reliable reference standards. researchgate.netnih.gov

Inter-laboratory proficiency testing, also known as inter-laboratory comparisons, is essential for assessing the performance of different laboratories in conducting specific analyses. oup.com In such programs, a central organizing body distributes homogenous samples of a material to participating laboratories. The laboratories analyze the samples using their own methods and report the results back to the organizer. The use of a well-characterized CRM like this compound as a component in these test samples would allow for a more accurate assessment of the laboratories' capabilities in quantifying Zopiclone and its impurities. While specific proficiency testing schemes explicitly mentioning this compound are not publicly detailed, the principles of using such high-quality reference materials are fundamental to ensuring the comparability and reliability of results across different testing facilities.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Deuterated Zopiclone (B121070) Derivatives

The synthesis of deuterated zopiclone derivatives, including N-Boc-N-desmethyl Zopiclone-d8, currently relies on established but often multi-step procedures. Future research will likely focus on developing more efficient, scalable, and cost-effective synthetic routes. One promising avenue is the exploration of late-stage deuteration techniques. These methods would allow for the introduction of deuterium (B1214612) atoms into advanced intermediates or even the final zopiclone scaffold, significantly shortening the synthetic sequence.

Microwave-assisted synthesis is another area with considerable potential for accelerating deuteration reactions, such as H/D exchange reactions. This technology can reduce reaction times from hours to minutes and improve yields. Furthermore, the development of novel catalysts for deuteration could offer greater selectivity and efficiency. patsnap.com For the synthesis of this compound specifically, research into more direct methods of introducing the Boc-protected, deuterated N-desmethyl moiety could streamline the current synthetic processes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Late-Stage Deuteration | Reduced number of synthetic steps, increased overall yield. | Development of selective C-H activation/deuteration catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved reaction yields. | Optimization of microwave conditions for deuteration of zopiclone intermediates. |

| Novel Catalysis | Higher efficiency, improved regioselectivity of deuteration. | Design and screening of new transition metal or organocatalysts for deuteration. patsnap.com |

| Direct Moiety Introduction | Streamlined synthesis of N-Boc-N-desmethyl derivatives. | Development of novel reagents and methodologies for one-pot functionalization. |

Advanced Spectroscopic Characterization Techniques for Complex Analogs

The structural confirmation of complex molecules like this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net Future research will likely involve the application of more advanced and sensitive spectroscopic methods to provide deeper structural insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will continue to be essential for unambiguously assigning the complex proton and carbon signals of novel zopiclone analogs. High-resolution mass spectrometry (HRMS), particularly with techniques like Orbitrap MS, will be crucial for confirming the exact mass and elemental composition, which is vital for verifying the incorporation of the deuterium atoms. nih.govwiley.com Furthermore, tandem mass spectrometry (MS/MS) will be instrumental in studying the fragmentation patterns of these deuterated compounds, providing valuable information for their identification in complex biological matrices. researchgate.net The development of new ionization techniques could also lead to more sensitive detection and more detailed structural information.

| Technique | Application in Zopiclone Analog Research | Future Advancements |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals in complex structures. researchgate.net | Cryoprobe technology for increased sensitivity, allowing analysis of smaller sample quantities. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition and deuterium incorporation. nih.govwiley.com | Integration with advanced separation techniques like ion mobility spectrometry for enhanced isomer separation. |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways for metabolite identification. researchgate.net | Development of novel fragmentation techniques (e.g., UVPD, ETD) for more comprehensive structural analysis. |

Integration of this compound into Multi-Analyte Research Platforms

The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. scispace.com this compound, as a stable isotopically labeled analog, is an ideal candidate for use as an internal standard in multi-analyte platforms designed to simultaneously quantify zopiclone and its various metabolites. nih.govnih.govtandfonline.com

Future research will focus on incorporating this compound into comprehensive analytical methods that can measure a wide range of sedative-hypnotics and their metabolites in a single run. uzh.chscispace.com This is particularly relevant in forensic toxicology and clinical monitoring. The development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with the latest generation of tandem mass spectrometers will enable faster analysis times and lower limits of detection. nih.govkcl.ac.uk The robustness and reliability of these multi-analyte methods will be significantly enhanced by the inclusion of appropriate deuterated internal standards like this compound. scispace.com

| Platform Component | Role of this compound | Future Integration Goals |

| LC-MS/MS | Internal standard for accurate quantification of N-desmethyl zopiclone. scispace.com | Inclusion in validated panels for the simultaneous analysis of dozens of drugs of abuse and therapeutic agents. uzh.ch |

| UHPLC | Enables high-throughput analysis in forensic and clinical labs. nih.govkcl.ac.uk | Development of rapid UHPLC gradients (< 5 minutes) for high-volume sample processing. scispace.com |

| Automated Sample Preparation | Compatible with automated extraction techniques for improved reproducibility. | Integration into fully automated workflows from sample receipt to final report generation. uzh.ch |

Exploration of Additional Isotopic Labeling Strategies for Zopiclone Metabolites

While deuterium labeling is a well-established and powerful technique, future research will likely explore the use of other stable isotopes, such as ¹³C and ¹⁵N, to label zopiclone and its metabolites. symeres.com This multi-isotope approach can provide complementary information in metabolic studies. For instance, ¹³C labeling can be used to trace the carbon skeleton of the drug through various metabolic pathways, while ¹⁵N labeling can shed light on the fate of the nitrogen-containing rings in the zopiclone structure.

The strategic placement of these heavier isotopes can also be used to investigate the mechanisms of specific enzymatic transformations. By synthesizing zopiclone metabolites with isotopic labels at different positions, researchers can gain a more detailed understanding of how the drug is processed in the body. clearsynth.comacs.org This knowledge is invaluable for predicting potential drug-drug interactions and for designing new drug candidates with improved metabolic stability. nih.gov

| Isotope | Potential Application in Zopiclone Research | Expected Insights |

| ¹³C (Carbon-13) | Labeling of the pyrazine (B50134) or pyridine (B92270) rings. | Tracing the fate of the core carbon structure during metabolism. symeres.com |

| ¹⁵N (Nitrogen-15) | Labeling of the piperazine (B1678402) or pyrrolopyrazine nitrogens. | Investigating the metabolic stability of the nitrogen-containing heterocycles. symeres.com |

| ¹⁸O (Oxygen-18) | Introduction during specific metabolic oxidation steps. | Elucidating the mechanisms of enzymatic oxidation reactions. researchgate.net |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Boc-N-desmethyl Zopiclone-d8 with high isotopic purity?

- Methodology : Synthesis requires precise deuterium incorporation at specific positions (e.g., aromatic or aliphatic sites) to ensure isotopic integrity. Use deuterated precursors (e.g., deuterated amines or alcohols) and monitor reactions via nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% purity). Purification via preparative HPLC with mass spectrometry (MS) detection ensures removal of non-deuterated byproducts .

- Experimental Design : Optimize reaction conditions (e.g., solvent, temperature) to minimize deuterium loss. For Boc protection, use tert-butoxycarbonyl anhydride in anhydrous dichloromethane under inert atmosphere to prevent hydrolysis .

Q. How can researchers validate the stability of this compound under various storage conditions?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze samples via LC-MS/MS to quantify deuterium retention and detect degradation products (e.g., Boc deprotection or deuterium exchange). Compare results with non-deuterated analogs to assess isotopic stability .

- Data Interpretation : Use Arrhenius modeling to predict shelf-life under standard storage (2–8°C). Stability criteria should include <5% degradation and isotopic purity >95% .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of this compound in preclinical models?

- Methodology : Administer the compound to hepatocyte or microsomal assays and compare metabolic pathways (e.g., CYP450-mediated oxidation) with non-deuterated controls. Use high-resolution MS (HRMS) to identify deuterium retention in metabolites. Calculate KIEs using rate constants (k_H/k_D) for enzymatic reactions .

- Contradiction Analysis : If unexpected metabolic pathways emerge (e.g., non-CYP450 pathways), validate via enzyme inhibition studies (e.g., using ketoconazole for CYP3A4) and cross-reference with isotopic tracer data .

Q. What advanced analytical strategies resolve co-elution issues between this compound and its structural analogs in complex matrices?

- Methodology : Employ orthogonal separation techniques:

- Chromatography : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water for LC-MS.

- Detection : MS/MS with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 409 → 245 for the deuterated compound).

- Validation : Assess specificity via spiked biological samples (plasma, urine) and confirm absence of interference from metabolites (e.g., Zopiclone N-Oxide) .

Q. How can researchers differentiate between intrinsic fluorescence quenching and matrix effects when quantifying this compound in tissue homogenates?

- Methodology : Perform standard addition experiments to assess recovery rates. Use synchronous fluorescence spectroscopy (Δλ = 20 nm) to isolate compound-specific signals from background noise. Validate with post-column infusion studies to quantify ion suppression/enhancement in MS .

- Data Contradiction : If discrepancies arise between fluorescence and MS data, conduct comparative studies using stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects .

Methodological Frameworks for Research Design

- Statistical Validation : For pharmacokinetic studies, use non-compartmental analysis (NCA) with Phoenix WinNonlin to calculate AUC, Cmax, and t½. Apply mixed-effects modeling to account for inter-subject variability in deuterated vs. non-deuterated groups .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and sample-size justification to minimize bias in metabolic or toxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.